molecular formula C9H8F3N B13704492 3-(2,3,5-Trifluorophenyl)azetidine

3-(2,3,5-Trifluorophenyl)azetidine

Cat. No.: B13704492
M. Wt: 187.16 g/mol
InChI Key: DVWVCNZMHHXGSD-UHFFFAOYSA-N
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Description

3-(2,3,5-Trifluorophenyl)azetidine: is a chemical compound characterized by the presence of an azetidine ring substituted with a trifluorophenyl group Azetidines are four-membered nitrogen-containing heterocycles, and the trifluorophenyl group introduces unique electronic properties due to the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Trifluorophenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2,3,5-trifluorobenzylamine with a suitable electrophile under basic conditions can lead to the formation of the azetidine ring . Another method involves the use of azetidine precursors that undergo substitution reactions to introduce the trifluorophenyl group .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3,5-Trifluorophenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .

Scientific Research Applications

Chemistry: In chemistry, 3-(2,3,5-Trifluorophenyl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of novel compounds with specific reactivity .

Biology: Its structural features allow it to interact with biological macromolecules in unique ways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .

Industry: Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trifluorophenyl)azetidine involves its interaction with specific molecular targets. The trifluorophenyl group can engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity. The azetidine ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that modulate biological pathways .

Comparison with Similar Compounds

  • 2-(3,4,5-Trifluorophenyl)azetidine
  • 3-[(2,4,5-Trifluorophenyl)methoxy]azetidine
  • Azetidine-2-carboxylic acid derivatives

Uniqueness: 3-(2,3,5-Trifluorophenyl)azetidine is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

3-(2,3,5-trifluorophenyl)azetidine

InChI

InChI=1S/C9H8F3N/c10-6-1-7(5-3-13-4-5)9(12)8(11)2-6/h1-2,5,13H,3-4H2

InChI Key

DVWVCNZMHHXGSD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C(=CC(=C2)F)F)F

Origin of Product

United States

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